3,5-Dibromo-4-nitropyridine
Overview
Description
Synthesis Analysis
The synthesis of 3,5-dibromo-4-nitropyridine involves multiple steps, including bromination and nitration reactions. Techniques and reagents vary, but the process typically targets the specific substitution pattern on the pyridine ring to achieve the desired product. For instance, starting materials like pyridine derivatives undergo controlled reactions to introduce bromo and nitro groups at precise positions on the ring.
Molecular Structure Analysis
The molecular structure of 3,5-dibromo-4-nitropyridine is characterized by the presence of bromo and nitro substituents, which significantly influence the electronic and steric properties of the molecule. X-ray crystallography and computational methods such as Density Functional Theory (DFT) are commonly used to elucidate the geometry, bond lengths, and angles, revealing insights into the molecular arrangement and stability.
Chemical Reactions and Properties
3,5-Dibromo-4-nitropyridine participates in various chemical reactions, leveraging its active substituents. It serves as a key intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its reactivity is exploited in nucleophilic substitution reactions, coupling reactions, and as a precursor in the synthesis of heterocyclic compounds. The presence of electron-withdrawing groups also influences its behavior in electrophilic and nucleophilic reactions, making it a versatile reagent in organic synthesis.
Physical Properties Analysis
The physical properties of 3,5-dibromo-4-nitropyridine, such as melting point, boiling point, solubility, and crystal structure, are crucial for its handling and application in chemical synthesis. These properties are influenced by the molecular structure and the nature of the substituents. The compound typically exhibits solid-state characteristics that can be determined using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Chemical Properties Analysis
The chemical properties of 3,5-dibromo-4-nitropyridine, including its acidity, basicity, reactivity towards various reagents, and stability under different conditions, are defined by the electronic effects of the bromo and nitro groups. Studies involving spectroscopic methods (NMR, IR, UV-Vis) and computational chemistry provide insights into its reactivity patterns, electron distribution, and interaction with other molecules.
For detailed insights and specific studies on 3,5-Dibromo-4-nitropyridine, the following references provide comprehensive information on the topics discussed:
- (Bryndal et al., 2012): Molecular and crystal structures, vibrational studies, and quantum chemical calculations.
- (Alcock et al., 1977): Preparation, crystal structure, and reactions of spin-labelling reagents.
- (Batsanov, 2000): Structure analysis of nitropyridine derivatives.
- (Jun, 2007): Synthesis and analysis of nitropyridine compounds.
- (Abraham et al., 2017): Quantum mechanical, spectroscopic, and docking studies.
Scientific Research Applications
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Synthesis of Imidazo[4,5-c]pyridines
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Synthesis of 4-Substituted-2-Alkylamino-5-Nitropyridines
- Field : Organic Chemistry .
- Application : 4-Substituted-2-alkylamino-5-nitropyridines are synthesized from 3-nitropyridine and 4-substituted-3-nitropyridines .
- Method : 3-Nitropyridine and 4-substituted-3-nitropyridines are substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
- Results : High regioselectivities and yields have been obtained to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
-
Synthesis of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries .
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .
- Method : The synthesis of TFMP derivatives involves various chemical reactions .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
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Synthesis of 2,3,5-Trichlorotrifluoromethylpyridine
- Field : Organic Chemistry .
- Application : 2,3,5-Trichlorotrifluoromethylpyridine is synthesized from 2-chloro-3-(trifluoromethyl)pyridine .
- Method : The reaction of 2-chloro-3-(trifluoromethyl)pyridine with chlorine gives 2,3,5-trichlorotrifluoromethylpyridine .
- Results : 2,3,5-Trichlorotrifluoromethylpyridine has been synthesized .
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Synthesis of 2,3-Dichlorotrifluoromethylpyridine
- Field : Organic Chemistry .
- Application : 2,3-Dichlorotrifluoromethylpyridine is synthesized from 2-chloro-3-(trifluoromethyl)pyridine .
- Method : The reaction of 2-chloro-3-(trifluoromethyl)pyridine with chlorine gives 2,3-dichlorotrifluoromethylpyridine .
- Results : 2,3-Dichlorotrifluoromethylpyridine has been synthesized .
Safety And Hazards
Future Directions
Future research directions could involve the development of a robust method allowing the selective introduction of multiple functional groups into the pyridine scaffold . This could lead to the synthesis of a series of 2-substituted-5-nitropyridines , which could have potential applications in various fields.
properties
IUPAC Name |
3,5-dibromo-4-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N2O2/c6-3-1-8-2-4(7)5(3)9(10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJGZEKSOAMLMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360902 | |
Record name | 3,5-dibromo-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-4-nitropyridine | |
CAS RN |
121263-11-4 | |
Record name | Pyridine, 3,5-dibromo-4-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121263-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-dibromo-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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